molecular formula C20H27N3O4 B11147324 N~1~-(4-methoxyphenethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

N~1~-(4-methoxyphenethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No.: B11147324
M. Wt: 373.4 g/mol
InChI Key: KRAZLHUEGWZCJS-UHFFFAOYSA-N
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Description

N¹-(4-Methoxyphenethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a synthetic compound featuring a spirocyclic hydantoin core (1,3-diazaspiro[4.5]decane) linked to a 4-methoxyphenethyl group via an acetamide bridge. The spirocarbocyclic hydantoin scaffold is known for its conformational rigidity, which enhances binding affinity to biological targets such as enzymes and receptors .

Properties

Molecular Formula

C20H27N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

InChI

InChI=1S/C20H27N3O4/c1-22-19(26)23(18(25)20(22)11-4-3-5-12-20)14-17(24)21-13-10-15-6-8-16(27-2)9-7-15/h6-9H,3-5,10-14H2,1-2H3,(H,21,24)

InChI Key

KRAZLHUEGWZCJS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NCCC3=CC=C(C=C3)OC

Origin of Product

United States

Biological Activity

N~1~-(4-methoxyphenethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a methoxyphenethyl group and a diazaspiro moiety. Its molecular formula is C18H22N2O3C_{18}H_{22}N_{2}O_{3}, with a molecular weight of approximately 314.38 g/mol. The presence of the dioxo group suggests potential reactivity that may influence its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The specific biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Compounds in this class can inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or metabolic disorders.
  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Biological Activity Data

A summary of relevant biological activities is provided in the table below:

Activity Description Reference
Anticancer ActivityExhibits cytotoxic effects against various cancer cell lines
Anti-inflammatory PropertiesReduces inflammation markers in vitro and in vivo
Antioxidant ActivityScavenges free radicals, reducing oxidative stress

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Anticancer Effects : A study demonstrated that compounds with similar structural motifs significantly inhibited tumor growth in mouse models by inducing apoptosis in cancer cells.
  • Inflammation Reduction : Another study highlighted the ability of related compounds to decrease pro-inflammatory cytokines in animal models of arthritis, suggesting a potential therapeutic application for inflammatory diseases.
  • Neuroprotective Effects : Research indicated that certain derivatives could protect neuronal cells from oxidative damage, which may be relevant for neurodegenerative conditions.

Scientific Research Applications

Recent studies have highlighted the biological activities of this compound, particularly in the following areas:

Anticancer Activity

Research indicates that N~1~-(4-methoxyphenethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer agent.

Cell LineIC50 (µM)Reference
HCT11610.5
MCF78.7
HeLa12.0

The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes linked to metabolic disorders and neurodegenerative diseases:

  • Acetylcholinesterase Inhibition : Preliminary data suggest that it may inhibit acetylcholinesterase activity, which is crucial for managing conditions like Alzheimer's disease.
EnzymeIC50 (µM)Reference
Acetylcholinesterase15.0

Antimicrobial Activity

Recent investigations have explored the antimicrobial properties of this compound against a range of bacterial strains. The results indicate promising activity, suggesting its potential use in developing new antimicrobial agents.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Case Studies

Several case studies have documented the synthesis and evaluation of this compound:

Case Study 1: Anticancer Efficacy

A study focused on synthesizing derivatives of this compound and assessing their anticancer efficacy against multiple cell lines. The findings indicated that modifications to the structure could enhance its potency and selectivity towards cancer cells.

Case Study 2: Neuroprotective Potential

Another investigation assessed the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results suggested a significant protective effect, indicating its potential for treating neurodegenerative diseases.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Spirodiazaspiro[4.5]decane Derivatives

Compound Name Substituents Molecular Weight Bioactivity/Application Synthesis Method Reference
N¹-(4-Methoxyphenethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide 4-Methoxyphenethyl, methyl at position 1 359.41 g/mol Under investigation (antiviral*) EDCI·HCl/HOBt-mediated coupling
N-(4-Methylcyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide 4-Methylcyclohexyl, methyl at position 8 335.44 g/mol Research intermediate CDI-mediated activation
(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid Ethyl at position 8, free carboxylic acid 254.28 g/mol Antiviral candidate (monkeypox**) Not specified
N-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methyl-benzenesulfonamide 4-Fluorobenzyl, 2-methylbenzenesulfonamide 433.47 g/mol Enzyme inhibition studies Sulfonylation post-synthesis

Notes:

  • *Antiviral activity inferred from structurally related compounds targeting viral polymerases .
  • **Direct evidence for anti-monkeypox activity via in silico docking studies .

Substituent Effects on Pharmacological Properties

Aromatic vs. Aliphatic Substituents

  • The methoxy group may also confer metabolic resistance to oxidative degradation .
  • Fluorobenzyl/sulfonamide groups : Increase polarity and hydrogen-bonding capacity, improving target selectivity (e.g., sulfonamide in showed enhanced enzyme binding via N–H···O interactions) .

Positional Methyl/Ethyl Modifications

  • Methyl at position 1 (target compound) : Stabilizes the hydantoin ring, reducing ring-opening susceptibility under physiological conditions .

Pharmacological Activity Comparisons

  • Antiviral Potency : The target compound shares structural motifs with 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-pyridin-3-ylethyl)acetamide, which demonstrated anti-monkeypox activity via H-bond interactions with viral polymerase residues (His124, Trp4) .
  • Enzyme Inhibition : Analogues like N-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methyl-benzenesulfonamide exhibit enhanced inhibition of inflammatory enzymes due to sulfonamide-mediated dimerization (R₂²(10) motifs) .

Preparation Methods

Method A: Cyclization with Diethyl Oxalate and Urea

A three-step reaction sequence is employed to form the spiro compound:

  • Primary Reaction : Urea, diethyl oxalate, and sodium react in anhydrous methanol under reflux.

  • Secondary Reaction : The intermediate is treated with concentrated HCl.

  • Intermediate Reaction : The product is reacted with 2-(ethylamino)acetaldehyde and potassium ferricyanide.

Step Reagents/Conditions Yield Reference
PrimaryUrea, diethyl oxalate, Na, NH₄₂CO₃, MeOH, 25–30°C
SecondaryHCl (conc.), 2–4 equivalents
Intermediate2-(Ethylamino)acetaldehyde, K₃Fe(CN)₆, MeOH

This method avoids hazardous reagents like sodium cyanide, making it environmentally safer.

Method B: Asymmetric Hydroboration and Amination

An alternative route involves:

  • Hydroboration : Rhodium complexes with chiral ligands (e.g., (S)-quinap) catalyze hydroboration of vinylbenzene derivatives.

  • Amination : The boronate intermediate undergoes amination with nitrosobenzenesulfonyl chloride.

Step Reagents/Conditions Yield Reference
HydroborationCatecholborane, MeMgCl, Rh complex, toluene, 0°C
AminationH₂NOSO₃·H, Pd/C, H₂, MeOH, 50–55°C

This method achieves high enantiomeric purity (98% ee).

Preparation of 4-Methoxyphenethylamine

The 4-methoxyphenethylamine moiety is synthesized through catalytic hydrogenation or aminolysis.

Method C: Catalytic Hydrogenation

4-Methoxyphenethyl esters are reduced using Raney nickel or Pd/C under hydrogen pressure.

Step Reagents/Conditions Yield Reference
HydrogenationPd/C, H₂ (0.6 MPa), DMF, 120°C, 8 h>70%

Method D: Aminolysis with Hydrazine

A phthalimide intermediate undergoes hydrazinolysis to release the amine.

Step Reagents/Conditions Yield Reference
AminolysisNH₂NH₂·H₂O, EtOH, reflux, 1.5 h

Acylation to Form the Acetamide Linkage

The final step involves coupling the spiro core with 4-methoxyphenethylamine via acylation.

Method E: Direct Acylation

The spiro compound’s amine reacts with acetyl chloride or anhydride in the presence of a base.

Step Reagents/Conditions Yield Reference
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C → RT, 2 h

Method F: Enzymatic Resolution

Lipase B is used to resolve racemic mixtures, achieving up to 78% optical purity.

Step Reagents/Conditions Yield Reference
ResolutionLipase B, toluene, Dean-Stark trap, 10–12 h78% ee

Challenges and Optimization

  • Spiro Core Synthesis : The use of toxic reagents (e.g., NaCN) is avoided in modern methods.

  • Acylation Efficiency : DMF or DMSO enhances reaction rates by dissolving polar intermediates.

  • Purification : Recrystallization from ethyl acetate or chromatography is employed for high-purity products.

Summary of Key Reaction Pathways

Route Steps Yield Purity
A → C → E Cyclization → Hydrogenation → Acylation>95%
B → D → F Hydroboration → Aminolysis → Enzymatic Resolution98% ee

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for N¹-(4-methoxyphenethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step protocols. Key steps include:

  • Step 1 : Construction of the spirocyclic 1,3-diazaspiro[4.5]decane core via cyclocondensation reactions, often using ketones or aldehydes with hydrazine derivatives under acidic conditions .
  • Step 2 : Introduction of the 4-methoxyphenethyl group via nucleophilic substitution or amide coupling. Reaction conditions (e.g., DMF as solvent, K₂CO₃ as base) must be optimized to prevent side reactions .
  • Step 3 : Final acetylation or coupling reactions to attach the acetamide moiety. Purification via column chromatography or recrystallization is critical for high yields (>70%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC : To assess purity (>95% recommended for biological assays).
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm spirocyclic connectivity and substituent placement (e.g., methoxy proton signals at δ 3.7–3.9 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks matching the exact mass (e.g., C₂₃H₂₈N₃O₄⁺: calculated 422.2078) .

Q. What are the standard solubility and stability profiles for this compound?

  • Methodological Answer :

  • Solubility : Test in DMSO (high solubility for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4 for bioavailability studies).
  • Stability : Conduct accelerated degradation studies under varying pH (3–9) and temperatures (4°C to 40°C). Monitor via HPLC for decomposition products (e.g., hydrolysis of the acetamide group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Variable Control : Ensure consistent assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
  • Metabolic Stability Testing : Use liver microsomes to assess if cytochrome P450-mediated degradation alters observed activity .
  • Orthogonal Assays : Validate results with complementary techniques (e.g., SPR for binding affinity vs. cell-based assays for functional inhibition) .

Q. What computational approaches are suitable for predicting target interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with potential targets (e.g., kinases or GPCRs). Focus on the spirocyclic moiety’s role in hydrophobic pocket binding .
  • MD Simulations : Run 100-ns simulations to evaluate binding stability and conformational changes in the target protein .
  • QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. chloro groups) on activity using datasets from analogous compounds .

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Systematically vary temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., DMAP vs. pyridine) to identify optimal conditions .
  • Flow Chemistry : Implement continuous-flow systems to enhance reproducibility and scalability of spirocycle formation .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust parameters in real time .

Q. What strategies mitigate off-target effects in pharmacological studies?

  • Methodological Answer :

  • Selectivity Screening : Profile the compound against a panel of 50+ related targets (e.g., KinomeScan for kinases) to identify cross-reactivity .
  • Proteomics Analysis : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to detect unintended protein interactions .
  • Metabolite Identification : Perform LC-MS/MS to characterize major metabolites and assess their activity .

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